4-Chloro-2,6-difluorobenzotrifluoride

説明

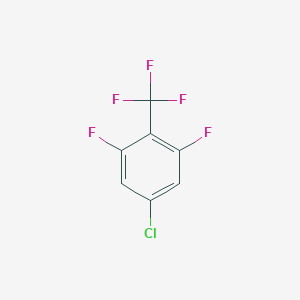

4-Chloro-2,6-difluorobenzotrifluoride is a chemical compound belonging to the trifluoromethylbenzene family. It is characterized by the presence of a chloro group, two fluoro groups, and a trifluoromethyl group attached to a benzene ring. This compound is used in various applications, including as a solvent, a surfactant in coatings, and an intermediate in the production of pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

4-Chloro-2,6-difluorobenzotrifluoride can be synthesized through several methods. One common approach involves the fluorination of 4-chlorobenzotrifluoride using potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures under anhydrous conditions . Another method includes the diazotization of 4-chloro-3-nitrobenzotrifluoride followed by fluorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes using similar reagents and conditions as mentioned above. The reaction is typically carried out in a sealed reactor to maintain the necessary pressure and temperature conditions .

化学反応の分析

Types of Reactions

4-Chloro-2,6-difluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while oxidation reactions can produce corresponding benzoic acids .

科学的研究の応用

4-Chloro-2,6-difluorobenzotrifluoride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds for research purposes.

Medicine: Utilized in the production of pharmaceutical intermediates and active ingredients.

Industry: Applied as a solvent and surfactant in coatings and other industrial formulations

作用機序

The mechanism of action of 4-Chloro-2,6-difluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in the desired biological effects .

類似化合物との比較

Similar Compounds

4-Chlorobenzotrifluoride: Similar structure but lacks the fluoro groups.

2-Chlorobenzotrifluoride: Chlorine atom is positioned differently on the benzene ring.

3-Chlorobenzotrifluoride: Chlorine atom is positioned differently on the benzene ring.

2,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of one.

Uniqueness

4-Chloro-2,6-difluorobenzotrifluoride is unique due to the presence of both chloro and fluoro groups along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

生物活性

4-Chloro-2,6-difluorobenzotrifluoride, a fluorinated aromatic compound, has garnered attention in various fields due to its unique chemical properties and biological activities. This article delves into the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C7H3ClF2

- Molecular Weight : 192.55 g/mol

- CAS Number : 32137-19-2

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous compounds. This interaction can lead to either inhibition or activation of enzymatic activities, influencing metabolic pathways significantly .

- Cell Signaling : It affects cell signaling pathways by modulating the expression of genes involved in detoxification processes. This modulation can alter cellular metabolism and gene expression profiles, potentially leading to significant biological effects .

Cellular Effects

The compound's exposure can lead to various cellular responses:

- Gene Expression Alteration : Changes in the expression of genes related to detoxification and metabolic processes have been observed. For instance, increased expression of detoxifying enzymes can occur as a cellular defense mechanism against the compound.

- Toxicity Profiles : At lower doses, this compound may exhibit minimal toxicity; however, higher doses can result in significant adverse effects, including cytotoxicity and disruption of normal cellular functions .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

| Dosage Range (mg/kg) | Observed Effects |

|---|---|

| Low (1-10) | Minimal toxicity |

| Moderate (10-50) | Cellular stress responses |

| High (>50) | Significant toxicity and damage |

Metabolic Pathways

This compound is metabolized through various pathways involving cytochrome P450 enzymes. These interactions can lead to the formation of reactive metabolites that may contribute to its biological effects and toxicity profiles .

Study on Enzyme Interaction

A study investigated the interaction between this compound and cytochrome P450 enzymes. Results indicated that the compound could inhibit specific isoforms of these enzymes, leading to altered drug metabolism in vivo. This finding highlights the potential implications for pharmacokinetics when this compound is present in biological systems.

Toxicological Assessment

In a toxicological assessment involving rodent models, exposure to varying concentrations of this compound resulted in dose-dependent increases in liver enzyme levels indicative of hepatotoxicity. The study concluded that careful consideration must be given to exposure limits in environments where this compound is utilized or released .

特性

IUPAC Name |

5-chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJLWILHBZITFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240032 | |

| Record name | 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-93-0 | |

| Record name | 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-difluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。